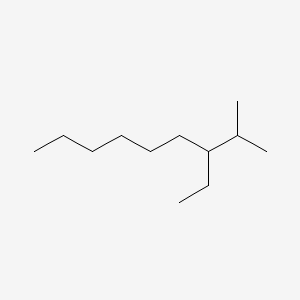![molecular formula C14H20O B14554698 Benzene, [1-(cyclohexyloxy)ethyl]- CAS No. 61812-55-3](/img/structure/B14554698.png)
Benzene, [1-(cyclohexyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [1-(cyclohexyloxy)ethyl]- is an organic compound with the molecular formula C14H20O. It is characterized by a benzene ring substituted with a 1-(cyclohexyloxy)ethyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1-(cyclohexyloxy)ethyl]- typically involves the reaction of benzene with 1-(cyclohexyloxy)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 1-(cyclohexyloxy)ethyl chloride as the electrophile.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process but optimized for higher yields and purity. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: Benzene, [1-(cyclohexyloxy)ethyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding cyclohexyl derivative.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, HNO3, H2SO4, often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, [1-(cyclohexyloxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [1-(cyclohexyloxy)ethyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where the electron-rich aromatic ring interacts with electrophiles.
Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions, particularly at the cyclohexyloxy group, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Benzene, (1-cyclohexylethyl)-: Similar in structure but with a cyclohexyl group directly attached to the benzene ring.
Benzene, (cyclohexyloxy)-: Contains a cyclohexyloxy group attached to the benzene ring without the ethyl linkage.
Uniqueness: Benzene, [1-(cyclohexyloxy)ethyl]- is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This structural uniqueness allows for specific interactions and applications in various fields of research and industry.
Properties
CAS No. |
61812-55-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-cyclohexyloxyethylbenzene |
InChI |
InChI=1S/C14H20O/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |
InChI Key |
BLBRFFGNEDJWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene](/img/structure/B14554622.png)
![(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane](/img/structure/B14554623.png)
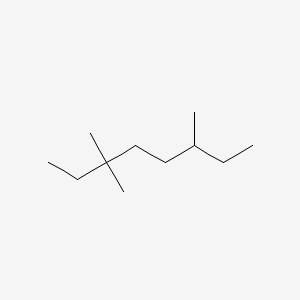
![(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate](/img/structure/B14554637.png)
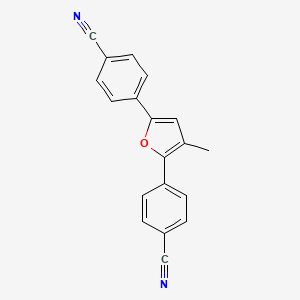
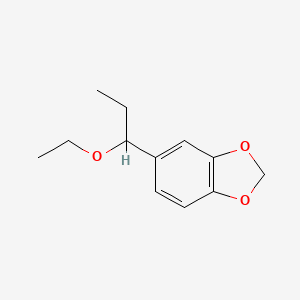
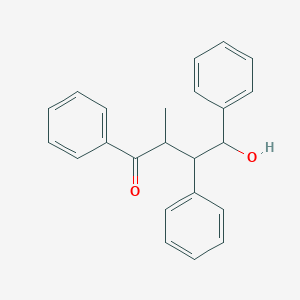
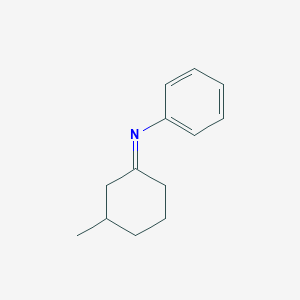
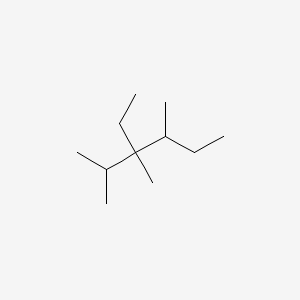
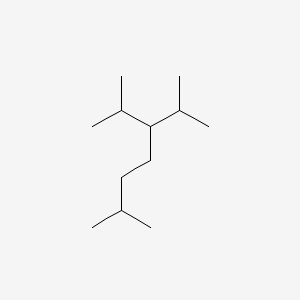
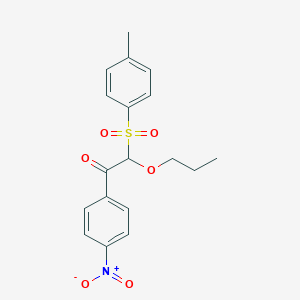
![Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane](/img/structure/B14554705.png)
